
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is an organic compound characterized by the presence of two 4-methylbenzylidene groups attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methylbenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone: Similar structure but with chlorine substituents.
(2Z,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone: Similar structure but with methoxy substituents.
Uniqueness
(2Z,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone is unique due to the presence of 4-methylbenzylidene groups, which impart specific chemical and biological properties. The methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H22O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3/b20-14-,21-15+ |
InChI Key |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


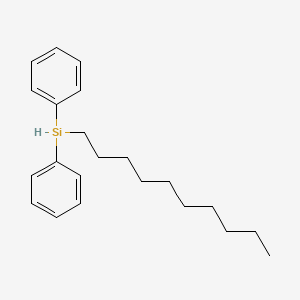
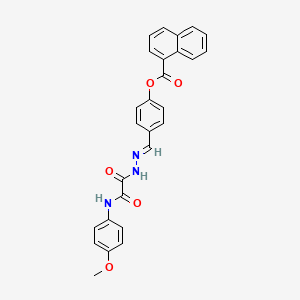
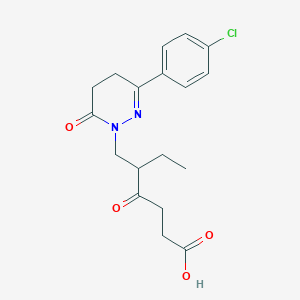
![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)


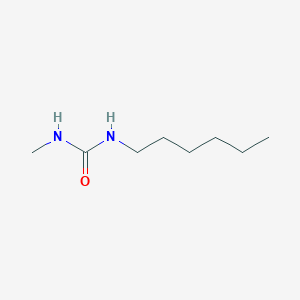




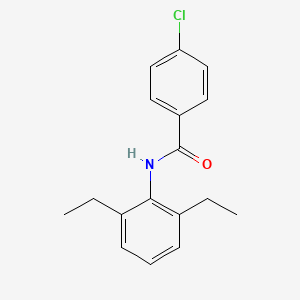
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

